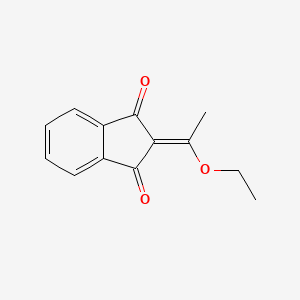![molecular formula C10H12O B14680618 [(1R)-1-(Ethenyloxy)ethyl]benzene CAS No. 28084-56-2](/img/structure/B14680618.png)
[(1R)-1-(Ethenyloxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-1-(Ethenyloxy)ethyl]benzene is an organic compound with the molecular formula C10H12O. It consists of a benzene ring substituted with a (1R)-1-(ethenyloxy)ethyl group. This compound is notable for its unique structure, which includes an ether linkage and an asymmetric carbon atom, making it a chiral molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1R)-1-(Ethenyloxy)ethyl]benzene can be synthesized through an ether replacement reaction involving alcohol and vinyl ether. The reaction typically requires a catalyst, such as a metal nano cluster obtained by heating a transition metal compound in a solvent containing coordination compounds .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of palladium nanoparticles (Pd NPs) combined with bathophenanthroline as a catalyst. This method allows for high catalytic activity and low catalyst loading, making it efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-(Ethenyloxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
[(1R)-1-(Ethenyloxy)ethyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(1R)-1-(Ethenyloxy)ethyl]benzene involves its interaction with molecular targets through its ether linkage and benzene ring. The compound can participate in various chemical reactions, influencing molecular pathways and biological processes. The presence of the asymmetric carbon atom also allows for enantioselective interactions, which can be crucial in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: Similar in structure but lacks the ether linkage.
Phenylethyl alcohol: Contains a hydroxyl group instead of an ether linkage.
Anisole: Contains a methoxy group attached to the benzene ring.
Uniqueness
[(1R)-1-(Ethenyloxy)ethyl]benzene is unique due to its chiral nature and the presence of an ether linkage, which differentiates it from other benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with similar compounds .
Properties
CAS No. |
28084-56-2 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
[(1R)-1-ethenoxyethyl]benzene |
InChI |
InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m1/s1 |
InChI Key |
CRWWEKKKSYEDEL-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC=C |
Canonical SMILES |
CC(C1=CC=CC=C1)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)
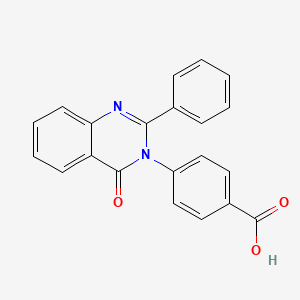
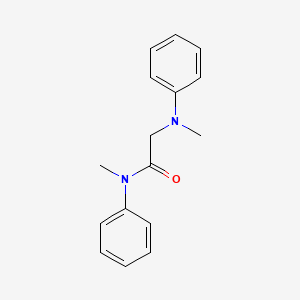

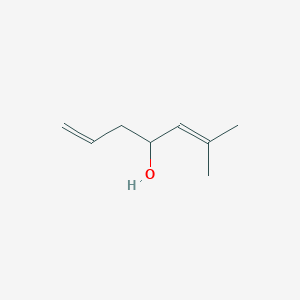
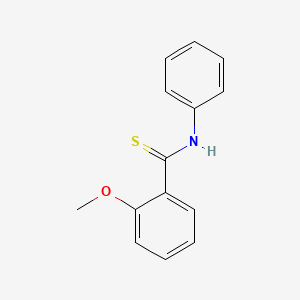

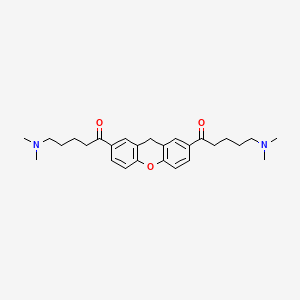
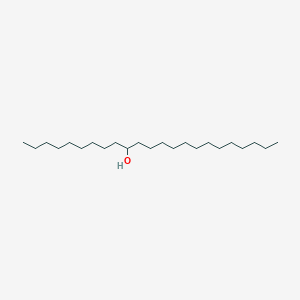
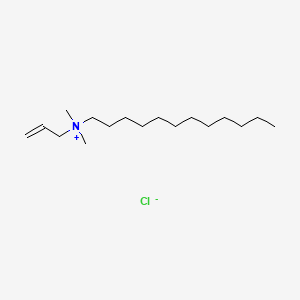
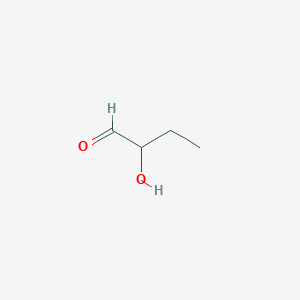
![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)
